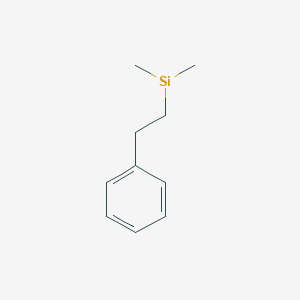

Dimethylphenethylsilane

Description

Properties

InChI |

InChI=1S/C10H15Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKFJYJJRJYRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631158 | |

| Record name | Dimethyl(2-phenylethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17873-13-1 | |

| Record name | Dimethyl(2-phenylethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Chemistry of Dimethylphenethylsilane

Established Synthetic Pathways to Dimethylphenethylsilane

Two principal methods have been firmly established for the synthesis of this compound: reactions involving chlorosilane precursors with organometallic reagents and multistep routes centered around the hydrosilylation of styrene (B11656).

Synthesis from Chlorosilane Precursors

One of the most traditional and versatile methods for creating silicon-carbon bonds is the reaction of a chlorosilane with a Grignard reagent. gelest.comorganic-chemistry.orgchemguide.co.uk In this pathway, a phenethylmagnesium halide (the Grignard reagent) is prepared by reacting a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). gelest.comchemguide.co.ukpressbooks.pub

Reaction Scheme:

Grignard Formation: PhCH₂CH₂Br + Mg → PhCH₂CH₂MgBr

Silylation: 2 PhCH₂CH₂MgBr + (CH₃)₂SiCl₂ → (CH₃)₂Si(CH₂CH₂Ph)₂ + 2 MgBrCl (Note: To synthesize this compound, a monochlorosilane like dimethylchlorosilane would be used: PhCH₂CH₂MgBr + (CH₃)₂SiHCl → (CH₃)₂SiH(CH₂CH₂Ph) + MgBrCl)

While effective, this method requires strictly anhydrous conditions as Grignard reagents react readily with water, which would quench the reagent and form ethylbenzene. chemguide.co.uk

Multistep Syntheses Involving Organosilicon Intermediates

A more atom-economical and industrially significant route to this compound and related compounds is the hydrosilylation of styrene. wikipedia.orgrsc.org This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of styrene. The reaction is typically catalyzed by transition metal complexes, most notably those containing platinum, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. rsc.orgrhhz.net

In this process, a hydrosilane, such as dimethylsilane (B7800572) ((CH₃)₂SiH₂) or dimethylchlorosilane ((CH₃)₂SiHCl), is reacted with styrene in the presence of the catalyst. The reaction generally follows an anti-Markovnikov addition pattern, yielding the linear product, this compound, rather than the branched isomer. rsc.orgresearchgate.net If dimethylchlorosilane is used as the precursor, a subsequent reduction or hydrolysis step is required to obtain the final product.

The prevalent mechanism for this transformation is the Chalk-Harrod mechanism, which involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkene (styrene), migratory insertion, and finally reductive elimination to release the alkylsilane product and regenerate the catalyst. wikipedia.orgthieme-connect.com

Reaction Scheme (Catalytic Hydrosilylation): PhCH=CH₂ + (CH₃)₂SiH₂ → (CH₃)₂SiH(CH₂CH₂Ph)

This method is highly efficient and is a cornerstone of organosilicon chemistry for producing alkylsilanes. rhhz.net

Development of Novel and Efficient Synthetic Routes

Research continues to focus on developing more efficient, selective, and cost-effective methods for synthesizing alkylsilanes like this compound. A major area of advancement lies in catalysis for the hydrosilylation of alkenes.

Recent developments have seen the emergence of catalysts based on a wider range of metals beyond platinum. Complexes of rhodium, rhhz.net iridium, thieme-connect.com cobalt, researchgate.net and nickel have shown high activity and selectivity. A significant push is being made to use earth-abundant and less expensive metals, such as iron acs.org and main group elements like calcium and magnesium, rsc.org to replace precious metal catalysts. For instance, well-defined iron and cobalt complexes have demonstrated high efficiency in catalyzing the hydrosilylation of styrene with excellent selectivity for the linear product. researchgate.netacs.org

Another innovative approach involves the use of heterogeneous catalysts. rhhz.net These catalysts, where the active metal species is immobilized on a solid support like silica (B1680970) or carbon nanotubes, offer significant advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing costs. rhhz.net

Furthermore, new silylating agents are being explored to avoid the use of hazardous materials like gaseous silanes. One such development is the use of hexamethyldisilane (B74624) in combination with a fluoride (B91410) source, which can generate a silyl (B83357) anion in situ for the formal hydrotrimethylsilylation of styrenes with anti-Markovnikov selectivity. pku.edu.cn

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. dlsu.edu.phresearchgate.net

Key green chemistry strategies applicable to this compound synthesis include:

Catalysis: Catalytic routes, particularly hydrosilylation, are inherently greener than stoichiometric methods like the Grignard reaction. nih.gov They generate significantly less waste (higher atom economy) and the ability to use catalysts at very low loadings (e.g., 0.008 mol %) enhances this advantage. acs.org The development of catalysts based on abundant, non-toxic metals further improves the sustainability profile. rsc.orgmdpi.com

Solvent Reduction: Efforts are being made to conduct reactions in greener solvents or under solvent-free conditions. rhhz.netbohrium.com For example, some modern heterogeneous platinum catalysts have been designed to realize solvent-free alkene hydrosilylation. rhhz.net Novel one-pot aqueous routes for synthesizing organosilica nanoparticles have also been developed, highlighting a trend towards eliminating organic solvents. nih.gov

Energy Efficiency: The use of highly active catalysts allows reactions to proceed under milder conditions, such as lower temperatures, which reduces energy consumption. acs.orgnih.gov Mechanochemical synthesis, which uses mechanical force to drive reactions, is an emerging solvent-free technique that can make the synthesis of catalytic materials more sustainable. nih.gov

Safer Reagents: Moving away from the multi-stage and often complicated procedures that preceded the direct process for organosilane synthesis is a major step. mdpi.com The direct synthesis of organosilanes itself was a significant "green" advancement over older methods that used highly reactive organometallic compounds. mdpi.com Continued innovation, such as finding alternatives to gaseous or highly reactive silanes, contributes to inherently safer processes. pku.edu.cn

By optimizing catalytic systems and reaction conditions, the production of this compound can be aligned more closely with the principles of sustainable chemical manufacturing. mdpi.commdpi.com

Catalytic Transformations Involving Dimethylphenethylsilane

Intramolecular Silylation Reactions of Dimethylphenethylsilane

The spatial proximity of the Si-H bond and the aromatic C-H bonds of the phenyl group in this compound allows for intramolecular C-H activation and silylation, leading to the formation of five-membered ring systems. This transformation is typically facilitated by transition metal catalysts.

Platinum-Catalyzed Dehydrogenative Cyclization to Silylarenes (e.g., Dihydrobenzosiloles)

Pioneering work demonstrated that this compound can undergo an intramolecular platinum-catalyzed dehydrogenative cyclization to form 1,1-dimethyl-1-sila-2,3-dihydroindene, a type of dihydrobenzosilole. researchgate.netnih.gov This reaction involves the formation of a new silicon-carbon bond and the elimination of hydrogen gas (H₂), representing an atom-economical approach to constructing silicon-containing heterocycles. researchgate.netnih.gov The process is a key example of dehydrogenative coupling, where a Si-H bond and an aromatic C-H bond are linked. nih.gov

The initial reports of the platinum-catalyzed cyclization of this compound noted that the reaction required harsh conditions. nih.gov The scope of this specific transformation was not extensively detailed in early studies, which focused on establishing the possibility of the reaction. nih.gov Subsequent research in the broader field of platinum-catalyzed C-H silylation has shown that the efficiency and applicability of such reactions can be sensitive to the substrate's electronic and steric properties, as well as the specific platinum catalyst and ligands employed. For related intermolecular reactions, catalyst inhibition and stability can be significant limitations.

The conditions under which platinum-catalyzed silylation reactions are performed can significantly affect the outcome. For hydrosilylation reactions, a related process, the choice of platinum catalyst (e.g., Speier's vs. Karstedt's catalyst) and the presence of ligands or inhibitors are known to influence reaction rates and selectivity. In the context of dehydrogenative cyclization, temperature and catalyst loading are critical parameters. The "harsh conditions" initially reported for the cyclization of this compound suggest that elevated temperatures are necessary to overcome the activation energy for the C-H bond cleavage and subsequent Si-C bond formation. nih.gov

Iridium-Catalyzed Cyclization and Related Transformations

Iridium complexes have emerged as powerful catalysts for C-H silylation reactions. While the direct iridium-catalyzed cyclization of isolated this compound is less documented than the platinum-catalyzed variant, iridium plays a crucial role in one-pot syntheses that form dihydrobenzosiloles from styrenes. nih.gov In these procedures, a hydrosilane is first added to a styrene (B11656) (hydrosilylation), forming a phenethylsilane derivative in situ. This intermediate, which is structurally analogous to this compound, then undergoes a smooth iridium-catalyzed dehydrogenative cyclization. nih.gov This two-step, one-pot process benefits from the mild conditions of the iridium-catalyzed C-H activation step. nih.gov

This method showcases the synthetic utility of iridium catalysis in achieving transformations similar to the direct cyclization of this compound, but as part of a tandem reaction sequence starting from more readily available materials. nih.gov The mechanism is believed to involve the formation of an iridium silyl (B83357) hydride complex, which then facilitates the C-H activation of the aromatic ring.

Rhodium-Catalyzed Intramolecular Silylation to Silafluorene Derivatives

Rhodium catalysts are highly effective for intramolecular C-H silylation; however, their application is predominantly in the synthesis of different classes of silicon heterocycles, such as silafluorenes (also known as dibenzosiloles). researchgate.netresearchgate.net These reactions typically start from biarylhydrosilanes, not phenethylsilanes. nih.govresearchgate.net The rhodium-catalyzed process involves the dehydrogenative coupling of a Si-H bond with a C-H bond on the adjacent aromatic ring of a biphenyl (B1667301) system to form the five-membered silole ring fused within the biaryl framework. nih.govresearchgate.net

Therefore, while rhodium catalysis is a cornerstone of intramolecular silylation, its established role is in the cyclization of substrates like biphenylhydrosilanes to yield silafluorenes, rather than the cyclization of this compound to dihydrobenzosiloles. researchgate.netnih.govresearchgate.net

This compound as a Hydrosilane Reagent in Reductive and Coupling Processes

While this compound is primarily studied for its intramolecular reactions, like other hydrosilanes containing a reactive Si-H bond, it has the potential to act as a reducing agent or a coupling partner in intermolecular processes. Hydrosilanes, in general, are used in a vast array of transformations, including the hydrosilylation of unsaturated bonds (C=C, C≡C, C=O) and as hydrogen surrogates in reductive processes.

In the context of reductive coupling, hydrosilanes are employed to reduce substrates, often with the concurrent formation of a new C-Si bond. For instance, in palladium-catalyzed reductive carbonylation reactions, silanes can serve as the reducing agent. google.com Although specific examples detailing the widespread use of this compound as a general-purpose intermolecular reagent are not as common as for simpler silanes (e.g., triethylsilane or phenylsilane), its fundamental reactivity profile supports its potential application in such roles. The presence of the phenethyl group may influence its reactivity and selectivity compared to other silanes due to steric and electronic effects.

Catalytic Reduction of Small Molecules (e.g., N₂O)

The reduction of nitrous oxide (N₂O), a potent greenhouse gas, is a chemically significant transformation. csic.es this compound has been investigated as a reducing agent in this context, particularly using ruthenium nanoparticle catalysts. csic.es These reactions convert N₂O into harmless dinitrogen (N₂) while transforming the silane (B1218182) into silicon-oxygen containing products. csic.es

In the ruthenium-catalyzed reduction of nitrous oxide, the choice of hydrosilane significantly influences the product distribution. csic.es While some hydrosilanes predominantly yield the corresponding silanol (B1196071) (R₃SiOH), this compound shows a distinct reactivity pattern. csic.es

When tested as a reductant for N₂O using ruthenium nanoparticles (Ru L40.5) as the catalyst, this compound led to the almost exclusive formation of the corresponding disiloxane (B77578) (1,3-bis(phenethyl)-1,1,3,3-tetramethyldisiloxane). csic.es This contrasts sharply with other hydrosilanes like diphenylmethylsilane, which under similar conditions, yields the silanol as the major product. csic.es Tripropylsilane provides a mixture of both silanol and disiloxane, while the bulky triisopropylsilane (B1312306) shows no conversion, highlighting the influence of steric and electronic properties of the silane on the reaction outcome. csic.es

Table 1: Comparative Reactivity of Hydrosilanes in the Ru-Catalyzed Reduction of N₂O csic.es

| Hydrosilane | Conversion (%) | Silanol Selectivity (%) | Disiloxane Selectivity (%) |

|---|---|---|---|

| Diphenylmethylsilane | 100 | >99 | <1 |

| This compound | 100 | <1 | >99 |

| Tripropylsilane | 95 | 40 | 60 |

| Triisopropylsilane | 0 | - | - |

The selective formation of 1,3-bis(phenethyl)-1,1,3,3-tetramethyldisiloxane from this compound in the reduction of N₂O suggests a specific mechanistic pathway. csic.es The reaction is believed to proceed through the initial formation of a silanol intermediate. Subsequently, a ruthenium-catalyzed coupling reaction between this silanol and another molecule of the starting hydrosilane (this compound) occurs. csic.es This coupling step releases dihydrogen (H₂) and forms the stable Si-O-Si bond of the disiloxane. csic.es The high selectivity for the disiloxane product when using this compound indicates that this subsequent dehydrogenative coupling is highly efficient under the reaction conditions. csic.es

Palladium-Catalyzed Carbonylations and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. liv.ac.ukdiva-portal.orgrsc.orgnih.gov this compound has found utility as a reagent in such transformations, particularly in reductive carbonylation reactions. google.com

This compound is an effective silane reagent in palladium-catalyzed reductive carbonylation reactions for the synthesis of carboxaldehyde-substituted compounds. google.com For instance, it has been employed in the synthesis of carboxaldehyde tetracycline (B611298) derivatives from the corresponding iodo-tetracyclines. google.com In these reactions, a palladium catalyst, a phosphine (B1218219) ligand, a base, and a silane are used in the presence of carbon monoxide. google.com The silane acts as a hydride source to reduce the intermediate acyl-palladium species, leading to the formation of the aldehyde product. This compound is cited as a suitable silane for this transformation, alongside other silanes like diphenylsilane (B1312307) and triethylsilane. google.com This methodology allows for the regioselective conversion of an iodo group into a carboxaldehyde group on a complex molecular scaffold. google.com

While specific, broad evaluations of this compound across a wide array of named cross-coupling reactions (like Suzuki, Heck, or Sonogashira) are not extensively detailed in the surveyed literature, its role in palladium-catalyzed reactions highlights its utility as a hydride donor. google.comsigmaaldrich.com The principles of palladium-catalyzed cross-coupling involve a catalytic cycle typically comprising oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com In reductive variants of these couplings, such as the carboxylation described, the silane's function is crucial for the turnover of the catalytic cycle. The successful use of this compound in the synthesis of complex molecules like tetracycline derivatives suggests its compatibility with various functional groups and its potential applicability in other palladium-catalyzed reductive cross-coupling architectures where a mild hydride source is required. google.commdpi.com

Other Transition Metal-Catalyzed Reactions Utilizing this compound as a Substrate or Reagent

Beyond ruthenium and palladium, other transition metals catalyze important transformations involving this compound. These reactions often focus on C-H activation and silylation, creating valuable organosilicon compounds. researchgate.netresearchgate.net

Platinum-Catalyzed Intramolecular Silylation: Platinum catalysts have been used for the intramolecular silylation of this compound. researchgate.netresearchgate.net This reaction involves the activation of an aromatic C-H bond and subsequent cyclization to furnish a five-membered silylarene, specifically a dihydrobenzosilole derivative. researchgate.netresearchgate.net This transformation provides a direct method for creating silicon-containing cyclic structures.

Rhodium-Catalyzed Reactions: Rhodium complexes are known to catalyze various reactions including hydroformylation and C-H silylation. illinois.edunih.govmdpi.com While specific examples detailing the use of this compound in rhodium-catalyzed intermolecular silylation are not prominent, the general reactivity of hydrosilanes in these systems is well-established. nih.govdiva-portal.org For instance, rhodium catalysts are effective for the intramolecular silylation of aryl C-H bonds to form silafluorene derivatives. researchgate.net

Iridium-Catalyzed Reactions: Iridium-based catalysts are highly active for the silylation of C-H bonds. researchgate.netresearchgate.net These catalysts can functionalize aromatic C-H bonds, and the resting state of the catalyst is often an iridium disilyl hydride complex. researchgate.net Iridium catalysts are also used for the chemoselective reduction of aldehydes and the hydrosilylation of esters, ketones, and alkenes, transformations where a hydrosilane like this compound could potentially serve as the reductant. researchgate.netrsc.org

Table 2: Overview of Other Transition Metal-Catalyzed Reactions of this compound

| Transition Metal | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Platinum | Intramolecular C-H Silylation | Cyclic Silylarene (Dihydrobenzosilole) | researchgate.netresearchgate.net |

| Ruthenium | N₂O Reduction | Disiloxane | csic.es |

| Palladium | Reductive Carbonylation | Carboxaldehyde | google.com |

Compound Names

Exploration of Metal-Free and Main Group Element Catalysis for this compound Transformations

The exploration of metal-free and main-group element-catalyzed transformations of organosilanes has emerged as a significant area of research, driven by the desire for more sustainable and cost-effective chemical processes. While transition metal catalysts have been traditionally employed for such reactions, the use of main group elements and metal-free systems offers advantages in terms of lower toxicity and cost. However, specific research on the application of these methodologies to this compound is limited.

General strategies in metal-free and main group catalysis often focus on hydrosilylation and dehydrocoupling reactions. For instance, the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been effectively used to catalyze the hydrosilylation of various functional groups and the dehydrogenative silation of alcohols with a range of silanes. researchgate.netresearchgate.net These reactions proceed through the activation of the Si-H bond by the borane, leading to the formation of a silylium-like species that is highly reactive towards nucleophiles. researchgate.net

Another prominent metal-free approach involves the use of "frustrated Lewis pairs" (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgresearchgate.net This unquenched reactivity allows FLPs to activate small molecules, including the Si-H bond in silanes, facilitating reactions such as hydrosilylation and hydrogenation. researchgate.netnih.gov

Dehydrocoupling reactions, which form element-element bonds through the elimination of dihydrogen, are also a key area where main group catalysts have shown promise. researchgate.net These reactions provide a clean route to compounds with Si-Si or Si-heteroatom bonds.

While these metal-free and main group element-catalyzed reactions have been demonstrated for a variety of silanes, including dimethylphenylsilane (B1631080) and various alkyl- and arylsilanes, documented examples specifically employing this compound are not prevalent in the reviewed literature. One notable study mentions the platinum-catalyzed intramolecular silylation of this compound to form a five-membered silylarene, but this utilizes a transition metal catalyst. rsc.org The potential for this compound to undergo similar intramolecular cyclization or intermolecular reactions under metal-free or main group element-catalyzed conditions remains an area for future investigation. The presence of the phenethyl group offers a site for potential intramolecular C-H activation and cyclization, a transformation that has been explored with transition metal catalysts. rsc.org Adapting this reactivity to metal-free or main group element systems would be a noteworthy advancement in the field.

Further research is required to explicitly demonstrate and detail the catalytic transformations of this compound using metal-free and main group element catalysts. Such studies would need to establish optimal reaction conditions, catalyst systems, and provide detailed findings on product yields and selectivity, which could then be compiled into comprehensive data tables.

Reaction Mechanisms and Kinetic Studies of Dimethylphenethylsilane Transformations

Elucidation of Detailed Catalytic Cycles for Silylation Reactions

The catalytic silylation of C-H bonds is a cornerstone of organosilicon chemistry. Detailed mechanistic studies, combining experimental and computational methods, have led to the proposal of several catalytic cycles, primarily involving late transition metals like rhodium and iridium.

A commonly proposed mechanism for rhodium-catalyzed intramolecular silylation begins with the oxidative addition of the Si-H bond of the silane (B1218182) substrate to a low-valent metal center (e.g., Rh(I)). nih.gov This step forms a higher-valent metal silyl (B83357) hydride intermediate (e.g., Rh(III)). nih.govpku.edu.cn Subsequently, the cleavage of an aryl or alkyl C-H bond occurs, which can proceed through different pathways. One proposed path involves the formation of a Rh(V) species, followed by the reductive elimination of H₂, leading to an aryl Rh(III) intermediate. nih.gov An alternative pathway suggests a σ-bond metathesis event. nih.gov The crucial C-Si bond is then formed via reductive elimination from the metal center, releasing the cyclized silane product and regenerating the active catalyst for the next cycle. nih.govpku.edu.cn

For iridium-catalyzed systems, a similar cycle is often invoked. DFT calculations on the intramolecular silylation of ortho-alkyl silyl arenes suggest that the reaction of an iridium precursor with a chiral ligand and the silane generates an active Ir(III) dihydride silyl species. snnu.edu.cn In the presence of a hydrogen acceptor like norbornene, the cycle proceeds through the formation of an Ir-Si intermediate, followed by the key C-H bond activation step at the iridium center. snnu.edu.cn Reductive elimination then furnishes the final cyclized product.

These catalytic cycles highlight the central role of the transition metal in facilitating the key bond-forming and bond-breaking steps required for the transformation of substrates like dimethylphenethylsilane into valuable silylarenes. researchgate.netresearchgate.net

Identification and Characterization of Key Intermediates

The direct observation and characterization of reaction intermediates are vital for validating proposed catalytic cycles. However, these species are often highly reactive, short-lived, and present in low concentrations, making their identification a significant challenge. nih.gov Despite these difficulties, various spectroscopic and analytical techniques have enabled the characterization of key intermediates in silylation reactions.

In platinum-catalyzed C-Si coupling processes, σ-silane platinum(II) complexes have been identified as crucial intermediates. researchgate.net For rhodium-catalyzed silylations, the resting state of the catalyst has been shown to be a rhodium silyl dihydride or a rhodium-norbornyl complex, depending on the relative concentrations of the silane and the hydrogen acceptor. nih.gov These findings support mechanisms involving oxidative addition of the Si-H bond.

Furthermore, in reactions catalyzed by potassium t-butoxide, a metal-free system, ambient ionization mass spectrometry has been instrumental in identifying crucial ionic intermediates, including a pentacoordinate silicon species composed of the silane, substrate, and the alkoxide catalyst. caltech.edu Similarly, in isothiourea-catalyzed alcohol silylation, a pentacoordinate silicon intermediate formed between the catalyst and the silyl chloride has been proposed based on kinetic data. rsc.org For iridium-catalyzed reactions, computational studies have pointed to the formation of Ir(III) hydride silyl complexes as the catalytically active species. snnu.edu.cn

The identification of these intermediates provides critical snapshots of the reaction pathway, confirming the elementary steps of the catalytic cycle and offering insights into the catalyst's mode of action.

Influence of Electronic and Steric Factors on Reactivity and Regioselectivity

The outcome of a chemical reaction, including its rate (reactivity) and the specific position of bond formation (regioselectivity), is governed by a combination of electronic and steric effects. numberanalytics.comwikipedia.org

Electronic Effects: These effects arise from the distribution of electrons within a molecule and the influence of substituents on this distribution. allen.innumberanalytics.comnumberanalytics.com In the context of metal-catalyzed silylation, the electronic properties of the ligands attached to the metal center are paramount. Electron-donating groups (EDGs) on a ligand can increase the electron density at the metal, which can enhance its reactivity in steps like oxidative addition. numberanalytics.com Conversely, electron-withdrawing groups (EWGs) make the metal center more electrophilic. numberanalytics.com Studies on silyl cobalt(I) complexes have shown that increasing the electron cloud density at the cobalt center enhances π-backbonding and is beneficial for certain catalytic transformations. nih.gov

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the repulsive forces that occur when atoms are forced into close proximity. wikipedia.org Steric hindrance, the slowing of reactions due to steric bulk, is a critical factor in controlling regioselectivity. wikipedia.orgrsc.org In the intramolecular silylation of this compound, the formation of a five-membered ring is often favored. The size and shape of both the substrate and the catalyst's ligand sphere can prevent or favor the approach of reactants to specific sites. numberanalytics.com For instance, bulky substituents on a substrate can shield a nearby reaction site, directing the catalyst to attack a less hindered position. rsc.orgnih.gov This principle is widely used to achieve high regioselectivity in organic synthesis. numberanalytics.com

The interplay between these electronic and steric factors is complex but essential for predicting and controlling the outcome of silylation reactions.

| Factor | Description | Impact on Reactivity & Regioselectivity | Example |

|---|---|---|---|

| Electronic Effects | Influence of substituents on the electronic distribution within a molecule. numberanalytics.com | Modulates the reactivity of the catalyst and substrate. Electron-donating groups can increase catalyst activity. numberanalytics.com | Increasing electron density at a cobalt catalyst's center enhances its activity in silylation. nih.gov |

| Steric Effects | Influence of the spatial arrangement of atoms on the reaction pathway. wikipedia.org | Governs regioselectivity by favoring attack at less sterically hindered sites. rsc.org | Bulky substituents on a substrate can block certain reaction sites, forcing the reaction to occur at a different, more accessible position. rsc.org |

Kinetic Isotope Effects and Determination of Rate-Limiting Steps

Understanding the reaction rate and identifying the slowest step in the mechanism—the rate-determining or rate-limiting step—is a central goal of kinetic studies. labxchange.orgyoutube.comstudymind.co.uk The rate-limiting step is the mechanistic bottleneck and has the highest activation energy. labxchange.org

A powerful tool for probing reaction mechanisms and identifying rate-limiting steps is the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE is the change in reaction rate observed when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orgdalalinstitute.com A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.com

Deuterium labeling studies are fundamental to these investigations. beilstein-journals.orgclearsynth.comnih.govnih.gov In the context of C-H bond silylation, comparing the reaction rate of a standard substrate with its deuterated analogue can reveal whether C-H bond cleavage is rate-limiting. For an iridium-catalyzed intramolecular silylation of an ortho-alkylaryl silane, a kinetic isotope effect of kH/kD = 1.9 was observed. snnu.edu.cn This "normal" KIE (where kH/kD > 1) strongly suggests that the cleavage of the C-H bond is indeed the rate-determining step of the reaction. snnu.edu.cnlibretexts.org

| Reaction | Isotopic Labeling | Observed KIE (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Ir-catalyzed intramolecular silylation of sp³ C–H bond | CH(CH₃)₂ vs. CH(CD₃)₂ | 1.9 | C-H bond cleavage is the rate-determining step. | snnu.edu.cn |

Solvent Effects and Reaction Pathway Optimization

The choice of solvent can have a profound impact on a chemical reaction's rate, selectivity, and even the stability of the species involved. numberanalytics.comresearchgate.net Solvents can influence reaction pathways by differentially solvating and stabilizing the reactants, transition states, and intermediates. numberanalytics.comresearchgate.net Polar solvents, for example, are particularly effective at stabilizing charged intermediates or polar transition states, which can accelerate reactions that proceed through such species. numberanalytics.com

In silylation reactions, solvent choice is a key parameter for optimization. For instance, high regioselectivity in the silylation of primary hydroxyl groups has been achieved by using a mixed solvent system of MeCN/DMF, where dimethylformamide (DMF) was also found to act as a catalyst. researchgate.net The solvent can also affect catalyst stability and recyclability. In some systems, catalysts have been efficiently reused over multiple cycles, a crucial aspect of developing sustainable chemical processes. ulisboa.pt

Reaction pathway optimization involves systematically varying parameters to achieve the desired outcome with high efficiency and selectivity. Beyond solvent choice, this includes modifying the reaction temperature, the nature of the silane, the catalyst system, and any additives. pnnl.gov Computational tools, such as the Polarizable Continuum Model (PCM), can be employed to theoretically predict solvent effects, aiding in the rational selection of optimal reaction conditions. ulisboa.pt

| Parameter | Influence on Reaction Pathway | Example/Method of Optimization |

|---|---|---|

| Solvent | Affects reaction rate, selectivity, and stability of intermediates by solvation. numberanalytics.comresearchgate.net | Using mixed solvents (e.g., MeCN/DMF) to enhance regioselectivity. researchgate.net Applying computational models (PCM) for solvent screening. ulisboa.pt |

| Catalyst System | The nature of the metal and ligands determines activity and selectivity. nih.gov | Screening different transition metals (Rh, Ir, Pt) and ligand architectures. |

| Temperature | Affects reaction rate and can influence selectivity by changing the dominant reaction pathway. | Systematic variation to find the optimal balance between reaction speed and selectivity. pnnl.gov |

| Additives | Can act as hydrogen acceptors, co-catalysts, or alter the catalyst's state. | Use of norbornene as a hydrogen acceptor to facilitate catalyst regeneration. snnu.edu.cn |

Theoretical and Computational Studies on Dimethylphenethylsilane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for studying chemical reactions. For a molecule like dimethylphenethylsilane, DFT calculations could provide significant insights into the mechanisms of its reactions, such as intramolecular silylation.

Energetic Profiles and Transition State Analysis

By applying DFT, researchers can map out the potential energy surface of a reaction involving this compound. This would involve calculating the energies of the reactant, any intermediates, transition states, and the final product. The result is an energetic profile that illustrates the energy changes throughout the reaction.

A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. For the intramolecular cyclization of this compound, DFT could be used to locate the transition state structure for the C-H bond activation and subsequent C-Si bond formation.

A hypothetical energetic profile for a reaction might include the following data:

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State 1 | [Data Not Available] |

| Intermediate | [Data Not Available] |

| Transition State 2 | [Data Not Available] |

| Product | [Data Not Available] |

Computational Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, DFT can be employed to predict the regioselectivity and stereoselectivity. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is generally the most favored, and the corresponding product is expected to be the major one. For this compound, this could involve determining whether cyclization occurs preferentially at the ortho, meta, or para positions of the phenyl group and predicting the stereochemical outcome of the reaction.

Ab Initio Molecular Dynamics Simulations of Organosilicon Processes

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (ab initio quantum mechanics) as the simulation progresses. This method allows for the study of the dynamic behavior of molecules over time. An AIMD simulation of this compound could provide insights into its conformational dynamics, vibrational frequencies, and the initial stages of reaction processes under various conditions, such as elevated temperatures.

Quantum Chemical Characterization of Transient Organosilicon Species

Many chemical reactions proceed through short-lived, highly reactive intermediates known as transient species. Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for characterizing the structure, stability, and electronic properties of these fleeting species. In the context of this compound reactions, these methods could be used to study the properties of potential intermediates, such as silyl (B83357) radicals or cationic species, which might be involved in its transformations.

Energy Decomposition Analysis (EDA) of Silicon-Containing Bonds

Energy Decomposition Analysis (EDA) is a computational method used to break down the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. An EDA study of the silicon-carbon bond in this compound could provide a quantitative understanding of the nature of this bond.

A hypothetical EDA of the Si-C bond in this compound might yield the following components:

| Energy Component | Value (kcal/mol) |

| Total Interaction Energy | [Data Not Available] |

| Electrostatic Interaction | [Data Not Available] |

| Pauli Repulsion | [Data Not Available] |

| Orbital Interaction | [Data Not Available] |

This analysis would help in understanding the contributions of covalent and ionic character to the Si-C bond, which is fundamental to its reactivity.

Structural Elucidation and Advanced Spectroscopic Characterization of Dimethylphenethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of Dimethylphenethylsilane in solution. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ²⁹Si—NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

One-dimensional NMR spectroscopy is the first step in structural verification, providing a distinct spectral fingerprint based on the chemical environment of each nucleus. The standard for NMR chemical shifts is tetramethylsilane (B1202638) (TMS), which is assigned a value of 0.0 ppm. docbrown.infodocbrown.infolibretexts.org

¹H NMR: The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The six protons of the two equivalent methyl groups attached to the silicon atom would appear as a single, sharp peak (a singlet). The ethyl bridge would produce two sets of signals for the two methylene (B1212753) (CH₂) groups. Due to coupling with the adjacent methylene group, each would appear as a triplet. The five protons on the terminal phenyl group would generate a more complex pattern of overlapping multiplets in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum offers a clear count of the non-equivalent carbon atoms in the molecule. libretexts.orgoregonstate.edu For this compound, seven distinct signals are expected. The high symmetry of the two methyl groups results in a single signal. Each of the two carbons in the ethyl linker is chemically distinct and would produce its own signal. Within the phenyl group, symmetry dictates four separate signals: one for the carbon atom directly attached to the ethyl group (ipso-), one each for the two equivalent ortho- and meta-carbons, and one for the para-carbon. Carbonyl carbons, if present in derivatives, typically appear far downfield (170-220 ppm). libretexts.org

²⁹Si NMR: As the core atom of the silane (B1218182), the ²⁹Si nucleus provides crucial information, though its low natural abundance and sensitivity can make detection more challenging. researchgate.netnih.gov The chemical shift of the silicon atom is highly sensitive to its electronic environment. unige.chrsc.org For an alkyl-substituted silane like this compound, the ²⁹Si signal is expected to appear in a characteristic upfield region compared to TMS. Studies on similar compounds show that the chemical shift provides direct evidence of the silicon's substitution pattern. nih.gov

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Si-(CH ₃)₂ | ~0.1 | Singlet |

| Si-CH ₂-CH₂-Ph | ~0.8 - 1.0 | Triplet | |

| Si-CH₂-CH ₂-Ph | ~2.6 - 2.8 | Triplet | |

| -C₆H ₅ | ~7.1 - 7.3 | Multiplet | |

| ¹³C | Si-(C H₃)₂ | ~-2.0 | |

| Si-C H₂-CH₂-Ph | ~15 - 20 | ||

| Si-CH₂-C H₂-Ph | ~28 - 32 | ||

| C -Ph (ipso) | ~140 - 145 | ||

| C -Ph (ortho) | ~128 - 129 | ||

| C -Ph (meta) | ~128 - 129 | ||

| C -Ph (para) | ~125 - 126 | ||

| ²⁹Si | (C H₃)₂Si (CH₂CH₂Ph)H | ~-15 to -25 |

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments resolve this by spreading signals across a second frequency dimension, revealing correlations between nuclei. cam.ac.ukwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netlibretexts.org In a COSY spectrum of this compound, a "cross-peak" would connect the signals of the two methylene (CH₂) groups in the phenethyl linker, unambiguously confirming their adjacency in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment maps proton signals to the signals of the heteronuclei they are directly attached to, most commonly ¹³C or ¹⁵N. columbia.eduwikipedia.orglibretexts.org An HSQC spectrum is invaluable for assigning carbon signals definitively. nih.gov Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak correlating its specific proton resonance with its corresponding carbon resonance, confirming the C-H bond connectivity throughout the molecule. columbia.edulibretexts.org

Table 2: Expected 2D NMR Correlations for this compound

| 2D Experiment | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | (Si-CH ₂-CH₂-Ph) ↔ (Si-CH₂-CH ₂-Ph) |

| HSQC | ¹H - ¹³C | H of Si-(CH₃)₂ ↔ C of Si-(C H₃)₂ |

| H of Si-CH₂ ↔ C of Si-C H₂ | ||

| H of -CH₂-Ph ↔ C of -C H₂-Ph | ||

| H of Phenyl ↔ C of Phenyl |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, allowing for the deduction of its elemental formula. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comlabmanager.com This high accuracy makes it possible to distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound, HRMS would be used to measure its monoisotopic mass with high precision, providing strong evidence to confirm the molecular formula C₁₀H₁₆Si. researchgate.netumb.edu

Table 3: Molecular Formula and Mass Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (monoisotopic) |

| This compound | C₁₀H₁₆Si | 164.1072 g/mol |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. wikipedia.organton-paar.com The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. libretexts.orgnih.gov The resulting diffraction pattern is used to calculate a three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision. libretexts.org

This compound is a liquid under standard conditions. Therefore, to perform an X-ray crystallographic analysis, it would first need to be grown into a high-quality single crystal, typically at low temperatures. anton-paar.com To date, no crystal structure for this compound has been reported in the crystallographic databases. If a structure were determined, it would provide invaluable information on the molecule's preferred conformation, bond parameters in the solid state, and intermolecular packing interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule. wikipedia.orgmasterorganicchemistry.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. masterorganicchemistry.comnih.gov The resulting spectrum shows absorption bands at frequencies corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic peaks for C-H bonds (both aromatic and aliphatic), the aromatic C=C ring stretching, and vibrations involving the silicon atom, such as Si-C stretching. The region from 500-1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. oceanoptics.comspectroscopyonline.com It is particularly sensitive to non-polar, symmetric bonds, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the Si-C bonds and the symmetric breathing mode of the phenyl ring.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Bond/Functional Group | Vibrational Mode |

| IR & Raman | 3100 - 3000 | Aromatic C-H | Stretching |

| IR & Raman | 3000 - 2850 | Aliphatic C-H | Stretching |

| IR & Raman | ~2150 | Si-H (if present) | Stretching |

| IR & Raman | ~1600, ~1450 | Aromatic C=C | Ring Stretching |

| IR & Raman | 1250 - 1270 | Si-CH₃ | Deformation |

| Raman | 800 - 600 | Si-C | Stretching |

Applications of Dimethylphenethylsilane in Advanced Materials and Fine Chemical Synthesis

Precursors for the Synthesis of Cyclic Organosilicon Compounds (e.g., Dihydrobenzosiloles, Silafluorenes)

Dimethylphenethylsilane is a recognized starting material for creating valuable cyclic organosilicon compounds through intramolecular cyclization reactions. The dehydrogenative coupling of its Si-H bond with an aromatic C-H bond on the attached phenyl group is a powerful method for synthesizing these structures.

Notably, research has demonstrated the conversion of this compound into dihydrobenzosilole. nih.govnih.gov This transformation is achieved via an intramolecular, platinum-catalyzed dehydrogenative cyclization reaction. nih.govnih.gov This process establishes a foundational framework that can be further elaborated to produce more complex, conjugated systems like silafluorenes (also known as dibenzosiloles). nih.govrsc.orgacs.org Silafluorenes are of significant interest due to their unique electronic and optical properties. rsc.orgacs.org

Methods for synthesizing silafluorene derivatives are diverse and continue to evolve. They include:

Lewis acid-catalyzed double sila-Friedel-Crafts reactions between aminobiphenyls and dihydrosilanes. rsc.org

Rhodium-catalyzed intramolecular C-H silylation. rsc.orgacs.org

Intramolecular homolytic aromatic silylation using silyl (B83357) radicals. rsc.org

These advanced synthetic routes provide access to a wide array of silafluorene structures that are difficult to obtain through conventional methods. rsc.org

Silafluorene derivatives are highly valued as functional materials in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). rsc.orgacs.orgacs.orgrsc.org The incorporation of a silicon atom in the fluorene (B118485) bridge lowers the molecule's energy gap and enhances both thermal stability and optical performance compared to its carbon-based fluorene counterparts. rsc.org These characteristics make silafluorenes excellent candidates for host materials and emitters in OLED devices. acs.orgnsf.gov

Research has focused on designing silafluorene derivatives that exhibit high fluorescence quantum yields, wide energy band gaps, and excellent stability, which are crucial for creating efficient and long-lasting OLEDs. rsc.org By modifying the substituents on the silafluorene core, chemists can tune the emission color and device performance. For instance, arylamino end-capped silafluorenes have been developed as efficient blue to deep-blue emitters. rsc.org The strategic substitution at the 9-position of the silafluorene unit is also critical for optimizing the electroluminescence efficiencies. rsc.org

The performance of OLEDs using silafluorene derivatives can be impressive. In one study, devices using a triphenyltriazine acceptor linked to a spiro-silafluorene donor achieved a high external quantum efficiency (EQE) of 20.6% with deep-blue color coordinates. scispace.com

Table 1: Performance of Selected Silafluorene Derivatives in OLED Devices

| Derivative Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| Diphenylamino-endcapped (TDPS) | - | 1.36% (non-doped) | Blue | rsc.org |

| Diphenylamino-endcapped (TDPS) | - | 2.48% (solution-processed) | Blue | rsc.org |

| Spiro-silafluorene-phenazasiline (SAzTrz) | DPEPO | 20.6% | Blue | scispace.com |

In the field of organic synthesis, a "synthon" is a conceptual structural unit within a molecule that represents a potential starting point for building more complex structures through known synthetic operations. numberanalytics.commdpi.com Retrosynthetic analysis, a technique for planning syntheses, involves breaking down a target molecule into these simpler synthons. wikipedia.orgdeanfrancispress.com

Dihydrobenzosiloles, which can be synthesized from this compound, are considered promising and useful synthons for organic chemistry. nih.govnih.gov Their value lies in the versatility of the silicon-containing ring, which can be readily converted into other valuable functional groups and molecular scaffolds. nih.gov For example, dihydrobenzosiloles can be efficiently transformed into benzosiloles or 2-hydroxyphenethyl alcohols, opening pathways to diverse molecular targets. nih.gov

The silicon-tether itself acts as a modifiable handle, providing opportunities for further diversification of the molecule after the initial C-H functionalization, which is a significant advantage in constructing complex molecular libraries. nih.govresearchgate.net

Integration into Polymer Architectures and Formation of Siloxane-Based Materials

The architecture of a polymer—the way its chains are arranged—profoundly affects its physical properties. wikipedia.org The reactive Si-H group in this compound and similar hydrosilanes is a key functional group for creating siloxane-based materials. Siloxanes are compounds characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si), which forms the basis of silicone polymers (polysiloxanes). silicones.euatamankimya.com

The conversion of hydrosilanes into siloxanes is a fundamental transformation in silicon chemistry. atamankimya.com This can occur through hydrolysis and condensation of the Si-H bond to form Si-OH (silanol) intermediates, which then react to form stable Si-O-Si linkages. These linkages are robust and chemically resistant. nih.gov Polysiloxanes are known for their high thermal stability, water repellency, and flexibility, making them suitable for a vast range of applications, including sealants, coatings, and biomedical devices. silicones.eunih.gov

While specific examples detailing the direct polymerization of this compound were not the focus of the reviewed literature, its hydrosilane functionality makes it a candidate building block for incorporation into siloxane polymer chains, contributing to the synthesis of materials with tailored properties. atamankimya.comnih.gov

Building Blocks for Analogs of Bioactive Molecules

A modern strategy in medicinal chemistry involves the synthesis of natural product-inspired compounds or the modification of existing bioactive molecules to enhance their properties. rsc.org One such approach is "sila-substitution," where a carbon atom in a bioactive molecule is replaced by a silicon atom. The resulting silicon analog, or silanol (B1196071), can act as an isostere of the original molecule, potentially altering its metabolic stability, binding affinity, or other pharmacological properties. researchgate.net

Silanols, which can be derived from the oxidation of hydrosilanes like this compound, are recognized as isosteres of biologically relevant molecules. researchgate.net A concrete example of this strategy is the synthesis of Sila-Cyflumetofen, a silicon-containing analog of the acaricide Cyflumetofen. researchgate.net This demonstrates that silicon-containing building blocks are valuable for creating novel analogs of established commercial products. Therefore, derivatives of this compound represent potential building blocks for the synthesis of new bioactive compounds.

Catalytic Reagents in Environmental Mitigation Strategies (e.g., N2O Reduction)

Nitrous oxide (N₂O) is a potent greenhouse gas and ozone-depleting substance, making its decomposition a significant environmental goal. researchgate.netmpg.de Hydrosilanes, including this compound, can serve as effective reducing agents in catalytic systems designed to break down N₂O. researchgate.netresearchgate.net

In one reported system, this compound was used as the hydrosilane reductant in the catalytic reduction of N₂O. researchgate.net The reaction, catalyzed by ruthenium nanoparticles supported by an SNS ligand (RuSNS), efficiently converted N₂O into dinitrogen (N₂) and disiloxane (B77578), the oxidized form of the silane (B1218182). This process represents a promising strategy for environmental mitigation by transforming a harmful greenhouse gas into benign nitrogen gas under relatively mild conditions. researchgate.netmpg.de

Table 2: Components for Catalytic Reduction of N₂O

| Component | Role | Specific Example Used in Study | Reference |

| Greenhouse Gas | Substrate to be reduced | Nitrous Oxide (N₂O) | researchgate.net |

| Hydrosilane | Reducing Agent | This compound | researchgate.net |

| Catalyst | Facilitates the reaction | Ruthenium-SNS Nanoparticles (RuSNS) | researchgate.net |

| Product 1 | Benign Gas | Dinitrogen (N₂) | researchgate.net |

| Product 2 | Oxidized Silane | 1,1,3,3-tetramethyl-1,3-diphenethyldisiloxane | researchgate.net |

Future Directions and Challenges in Dimethylphenethylsilane Research

Development of More Sustainable and Cost-Effective Catalytic Systems for C–H Silylation

The direct functionalization of carbon-hydrogen (C–H) bonds to form carbon-silicon (C–Si) bonds is a powerful and atom-economical strategy in organic synthesis. Historically, this process has often relied on catalysts based on expensive and scarce precious metals like rhodium, iridium, and palladium. nih.govnih.govescholarship.org While effective, the high cost and low availability of these metals present significant barriers to large-scale industrial applications and long-term sustainability. nih.govucsd.edu

A primary challenge and future direction is the shift away from these precious metals toward catalysts based on earth-abundant, inexpensive, and less toxic elements. scispace.comrsc.org Significant progress has been made using simple, readily available catalysts such as potassium tert-butoxide (KOtBu), an alkali metal species, to effectively catalyze the silylation of aromatic heterocycles. nih.govrepec.orggalchimia.com This method is highly desirable as it functions under mild conditions, often without the need for ligands or hydrogen acceptors, and can be scaled up significantly, even under solvent-free conditions. nih.gov The only byproduct of this process is hydrogen gas (H₂), highlighting its environmental benefits. nih.gov

Further research is exploring other earth-abundant metals like cobalt and iron as single-site solid catalysts, which offer high activity and the potential for reusability. nih.gov The development of these sustainable systems is crucial for making C–H silylation a more economically viable and environmentally benign tool for synthesizing valuable organosilanes. researchgate.netbohrium.com

Comparison of Catalytic Systems for C–H Silylation

| Catalyst Type | Examples | Key Advantages | Challenges |

|---|---|---|---|

| Precious Metal Catalysts | Rhodium, Iridium, Palladium Complexes | High activity and selectivity | High cost, low abundance, potential toxicity |

| Earth-Abundant Metal Catalysts | Potassium tert-butoxide (KOtBu), Iron (Fe), Cobalt (Co) | Low cost, high abundance, environmentally benign | May require specific conditions; activity can be lower than precious metals |

| Transition-Metal-Free Systems | Base-catalyzed or radical-initiated reactions | Avoids metal contamination, sustainable | Limited scope, may require specific substrates or initiators |

Expanding the Substrate Scope and Functional Group Tolerance in Dimethylphenethylsilane Transformations

For C–H silylation to become a truly versatile tool in organic synthesis, particularly for the synthesis of complex molecules like pharmaceuticals, the catalytic systems must be compatible with a wide array of functional groups. This concept, known as functional group tolerance, is a major area of ongoing research. wikipedia.org Current methods often struggle with substrates containing sensitive functionalities, such as certain Lewis-basic heterocycles, which are common in medicinal chemistry. nih.gov

The ability to perform silylation on a complex molecule in the final steps of a synthesis, known as late-stage functionalization (LSF), is highly valuable. wikipedia.orgnih.govacs.org LSF allows for the rapid diversification of drug candidates and the introduction of silicon atoms, which can improve pharmacokinetic properties. nih.gov However, the success of LSF depends entirely on the catalyst's ability to selectively target a specific C–H bond without reacting with other functional groups present in the molecule.

Future research aims to design catalysts that are more robust and chemoselective. acs.org This involves developing new ligands and catalyst systems that can operate under milder conditions and tolerate functional groups that are incompatible with current methods. nih.gov Expanding the substrate scope will enable the silylation of a broader range of molecules, from simple building blocks to complex natural products, thereby unlocking new synthetic possibilities. nih.govresearchgate.net

Functional Group Compatibility in C–H Silylation

| Functional Group | General Tolerance with Modern Catalysts | Notes |

|---|---|---|

| Alcohols, Amines, Thiols | Often require protection as silyl (B83357) ethers or other derivatives | Active hydrogens can interfere with the catalyst or reagents. gelest.com |

| Aryl Halides (Cl, Br, I) | Generally well-tolerated | Provides a handle for subsequent cross-coupling reactions. |

| Esters, Amides, Ketones | Tolerated by many modern catalyst systems | Carbonyl groups are generally compatible. nih.gov |

| Nitro Groups | Often incompatible | Can be reduced under certain catalytic conditions. |

| Lewis-Basic Heterocycles | Challenging; can poison the catalyst | A key area for improvement, especially for pharmaceutical applications. nih.gov |

Computational Design and Predictive Modeling for Novel this compound-Derived Materials

The discovery of new materials has traditionally been driven by experimental trial and error. However, modern computational chemistry offers a powerful alternative by enabling the in silico design and prediction of material properties before any laboratory synthesis is attempted. strath.ac.uk This approach is a significant future direction for research on organosilanes, including materials derived from this compound.

Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD), researchers can model the electronic structure, stability, and reactivity of organosilane molecules. acs.orgunipa.it These computational tools are currently used to understand reaction mechanisms, such as identifying intermediate species in a catalytic cycle or explaining the origins of selectivity in silylation reactions. escholarship.org

The next frontier is to use these models predictively. By simulating how organosilane building blocks will assemble and interact, scientists aim to design novel materials with tailored properties for specific applications, such as organic electronics, photonics, or advanced polymers. mdpi.com For example, computational models can help predict the electronic and optical properties of new silicon-containing polymers or the binding affinity of a silylated drug molecule to its target. acs.org This predictive capability can dramatically accelerate the discovery and optimization of new functional materials, saving significant time and resources. strath.ac.ukchemrxiv.org

Computational Methods in Organosilane Research

| Method | Description | Application in Silane (B1218182) Research |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of molecules. | Calculating reaction energies, modeling transition states, predicting molecular properties. unipa.it |

| Molecular Dynamics (MD) | A simulation method for analyzing the physical movements of atoms and molecules. | Modeling the dynamic behavior of silane-based polymers and materials, studying surface interactions. |

| Machine Learning (ML) / AI | Algorithms that learn from existing data to predict outcomes for new data. | Predicting reaction outcomes, discovering new reaction pathways, optimizing synthesis conditions. digitellinc.comarxiv.orgmit.edu |

Exploration of Undiscovered Reactivity and Emerging Application Avenues for Organosilanes

While the C–Si bond is valued for its stability and utility in well-established reactions like cross-coupling, a significant challenge for the future is to uncover new, non-traditional modes of reactivity for organosilanes. msu.edursc.org Exploring the unique electronic nature of the silicon atom could lead to the discovery of novel chemical transformations that go beyond its current role as a synthetic intermediate.

This exploration of new reactivity is directly linked to the development of emerging applications. Functional organosilanes are already crucial components in a wide range of fields. researchgate.netresearcher.life In materials science, they are used as coupling agents to enhance the properties of composites, as adhesion promoters in coatings and sealants, and for surface modification. zmsilane.commdpi.comrussoindustrial.ru

Emerging applications are increasingly focused on high-technology and biomedical fields. nih.gov These include:

Electronics and Optoelectronics : Silylated organic molecules are being investigated for use in next-generation semiconductors, OLEDs, and solar cells due to their unique electronic properties. deepseasilicone.com

Biomedical Materials : Organosilanes are used to create biocompatible coatings for medical implants, functionalize nanoparticles for drug delivery, and act as building blocks for tissue engineering scaffolds. researchgate.net

Pharmaceuticals : Incorporating silicon into drug molecules can alter their metabolic stability and pharmacokinetic profiles, leading to the development of more effective therapeutic agents. nih.gov

The continued discovery of new reactions and properties of organosilanes will undoubtedly open up further application avenues, solidifying their role as versatile building blocks in modern science and technology. zmsilane.com

Emerging Applications of Organosilanes

| Application Area | Specific Use | Potential Benefit |

|---|---|---|

| Advanced Materials | Components in organic light-emitting diodes (OLEDs) and photovoltaic cells. deepseasilicone.com | Improved efficiency, stability, and processability of electronic devices. |

| Drug Discovery | "Sila-drugs" where a carbon atom is replaced by silicon. nih.gov | Enhanced metabolic stability and improved pharmacokinetic properties. |

| Biomedical Devices | Surface modification of implants and creation of drug-eluting coatings. researchgate.net | Improved biocompatibility, reduced rejection, and localized drug delivery. |

| Energy Harvesting | Functionalization of nanomaterials for use in triboelectric nanogenerators (TENGs). mdpi.comresearchgate.net | Enhanced performance and stability of next-generation energy devices. |

| Catalysis | Functionalized silicas and siloxanes as supports or catalysts. nih.gov | Creation of stable, reusable, and selective catalytic systems. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity dimethylphenethylsilane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves hydrosilylation or Grignard reactions, with catalysts like platinum complexes or Lewis acids. Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. THF), and stoichiometric ratios of precursors. Purity is assessed via GC-MS or NMR to confirm the absence of byproducts like unreacted silanes or phenyl derivatives. Optimization requires iterative DOE (Design of Experiments) to balance yield (>85%) and selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for Si-CH₃ peaks at ~0.1–0.3 ppm (¹H) and 0–5 ppm (¹³C). The phenethyl group shows aromatic protons at 6.5–7.5 ppm.

- FTIR : Si-C stretching vibrations near 1250 cm⁻¹ and Si-H (if present) at 2100–2200 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+] at m/z 178.3 (C₁₀H₁₆Si) and fragmentation patterns for structural confirmation. Cross-validate with elemental analysis for C/H/Si ratios .

Q. How does this compound behave under varying storage conditions, and what degradation pathways are relevant?

- Methodological Answer : Stability tests under humidity (40–80% RH), temperature (-20°C to 25°C), and light exposure reveal hydrolysis as the primary degradation route, producing silanols. Use Karl Fischer titration to monitor moisture content. For long-term storage, anhydrous environments (argon atmosphere) and amber vials are recommended. Accelerated aging studies (40°C/75% RH) predict shelf-life using Arrhenius models .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do steric effects influence its efficacy?

- Methodological Answer : In Pd-catalyzed couplings, the silane acts as a reducing agent via σ-bond metathesis. Steric hindrance from the phenethyl group slows transmetalation steps compared to trimethylsilane. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map energy barriers. Compare turnover frequencies (TOF) with bulkier analogs (e.g., triphenylsilane) to quantify steric contributions .

Q. How can contradictory data on the catalytic activity of this compound in hydrogenation reactions be resolved?

- Methodological Answer : Discrepancies in reported TOF may stem from impurities (e.g., trace metals) or solvent effects. Reproduce experiments under controlled conditions (e.g., glovebox purity) and use standardized catalysts (e.g., Pt/C). Meta-analysis of activation energies (Eₐ) and pre-exponential factors (A) across studies can isolate variables. Collaborate with computational chemists to model solvent-catalyst interactions .

Q. What strategies validate the environmental impact of this compound in large-scale applications, and how are ecotoxicological endpoints assessed?

- Methodological Answer : Conduct OECD 301/302 tests for biodegradability and bioaccumulation potential. Use LC-MS/MS to detect silanol metabolites in aquatic systems. Algal growth inhibition (72-h IC₅₀) and Daphnia magna mortality assays (48-h LC₅₀) quantify acute toxicity. For chronic effects, perform 21-day soil microcosm studies to monitor Si leaching and microbial diversity shifts .

Q. What advanced computational models predict the thermodynamic stability of this compound-derived polymers, and how do substituents affect their glass transition temperatures (Tg)?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like COMPASS III model chain mobility and Tg. Compare with experimental DSC data (±5°C accuracy). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are analyzed via Hammett plots to correlate structure-Tg relationships. Validate with SAXS/WAXS for crystallinity .

Methodological Considerations

- Data Analysis : Use ANOVA for multi-variable experiments (e.g., catalyst screening) and principal component analysis (PCA) to deconvolute spectral datasets .

- Contradiction Resolution : Apply Bradford Hill criteria to assess causality in conflicting toxicity or reactivity data .

- Safety Protocols : Refer to GHS Category 2 flammability guidelines and ensure fume hoods with HEPA filters during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.